Rhodamine B isothiocyanate

概要

説明

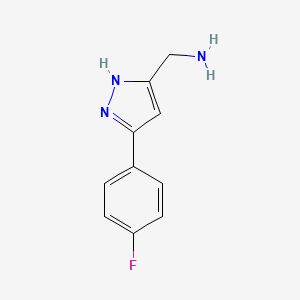

Rhodamine B isothiocyanate (RBITC) is a fluorescent dye . It is commonly used in biological imaging and labeling applications . It can be covalently attached to amino groups on proteins and other biomolecules, making it useful for fluorescent labeling of cells and tissues .

Synthesis Analysis

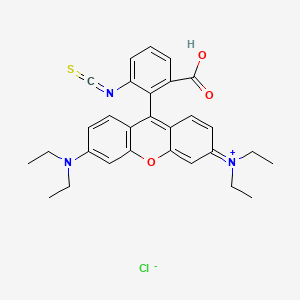

An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . Ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .

Molecular Structure Analysis

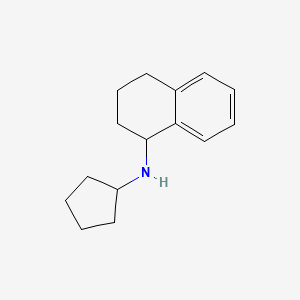

Rhodamine B isothiocyanate has an isothiocyanate functional group that can be covalently attached to amino groups on proteins inside cells .

Chemical Reactions Analysis

Rhodamine B isothiocyanate exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .

Physical And Chemical Properties Analysis

Rhodamine B isothiocyanate is an organic fluorescence dye . It is widely used as a fluorescent tag in a variety of biological applications . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .

科学的研究の応用

Cell Biology

RBITC is extensively used in cell biology due to its bright orange-red fluorescence under green light excitation. This property makes it an excellent tool for detecting and tracking labeled molecules within complex biological samples, aiding in the visualization of cellular components and processes .

Immunology

In immunological research, RBITC’s stability and sensitivity make it a valuable dye for labeling antibodies. It is often used in fluorescence microscopy to identify and observe the behavior of specific immune cells or proteins within a sample .

Neurobiology

RBITC serves as a vital dye in neurobiological studies. It can be used as an anterograde and retrograde tracer in neurons, helping researchers track neural pathways and understand neuronal connections .

Microscopy Multi-labeling Studies

The dye’s excitation/emission maxima of 570/595 nm allow it to be used alongside other fluorophores in multi-labeling studies, enabling simultaneous visualization of multiple targets within a single sample .

Nanoparticle Tracking

RBITC can be conjugated to nanoparticles to detect apoptosis or programmed cell death. This application is crucial in understanding disease mechanisms and the development of therapeutic strategies .

Pathogen Labeling

Researchers use RBITC as a fluorescent probe to label pathogenic bacteria such as Staphylococcus aureus. This aids in studying infection mechanisms and developing antibacterial treatments .

Immunoglobulin Labeling

RBITC is also applied in labeling immunoglobulins, which are critical components of the immune response. This helps in studying the structure and function of these antibodies .

作用機序

Safety and Hazards

将来の方向性

The future application of Rhodamine B isothiocyanate could be in diverse areas of research such as drug or gene delivery . An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling .

特性

IUPAC Name |

[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine B isothiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

amine](/img/structure/B1461539.png)

![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)

amine](/img/structure/B1461546.png)

amine](/img/structure/B1461548.png)

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)